molecular formula C13H8ClN3O2 B12470241 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile

4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile

Cat. No.: B12470241
M. Wt: 273.67 g/mol
InChI Key: DDHNISXFVMCFBP-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nitro group and a chlorophenylamino group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile typically involves the nitration of 4-[(4-Chlorophenyl)amino]benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. For example, halogenation can introduce additional halogen atoms onto the aromatic ring using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Halogenation using bromine or chlorine with a Lewis acid catalyst such as aluminum chloride.

Major Products:

    Reduction: 4-[(4-Chlorophenyl)amino]-3-aminobenzonitrile.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

    Materials Science: The compound’s aromatic structure and functional groups make it suitable for use in the design of advanced materials, such as organic semiconductors and polymers.

    Biological Research: Researchers may explore the biological activity of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile and its derivatives to identify potential bioactive compounds with applications in drug discovery.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is not well-documented in the literature. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The presence of the nitro and chlorophenylamino groups may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-[(4-Chlorophenyl)amino]benzonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-Nitrobenzonitrile:

    4-Chloro-3-nitrobenzonitrile: Lacks the amino group, which may influence its chemical properties and reactivity.

Uniqueness: 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is unique due to the presence of both the nitro and chlorophenylamino groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

4-(4-chloroanilino)-3-nitrobenzonitrile

InChI

InChI=1S/C13H8ClN3O2/c14-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-13(12)17(18)19/h1-7,16H

InChI Key

DDHNISXFVMCFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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